molecular formula C5H9FO B12983295 Cis-2-fluorocyclopentan-1-ol

Cis-2-fluorocyclopentan-1-ol

Cat. No.: B12983295
M. Wt: 104.12 g/mol
InChI Key: BDIRIPRHYULGQH-CRCLSJGQSA-N
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Description

Cis-2-fluorocyclopentan-1-ol: is an organofluorine compound with the molecular formula C5H9FO It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in different stereoisomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-2-fluorocyclopentan-1-ol can be synthesized through several methods. One common approach involves the enzymatic deracemization of racemic mixtures of 2-fluorocyclopentan-1-ol using lipases in organic media . This method allows for the production of optically pure stereoisomers with high enantioselectivity.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of fluorinated ketones or the reduction of fluorinated olefins . These methods are scalable and can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Cis-2-fluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form fluorinated cyclopentane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Scientific Research Applications

Cis-2-fluorocyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-fluorocyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s lipophilicity, selectivity, and stability. This allows it to interact more effectively with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Cis-2-fluorocyclopentan-1-ol can be compared with other similar compounds such as:

    Trans-2-fluorocyclopentan-1-ol: Differing in the spatial arrangement of the fluorine and hydroxyl groups.

    2-fluorocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.

    2-fluorocyclopentanone: The ketone analog of this compound.

Uniqueness: The unique cis-configuration of this compound imparts distinct stereochemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

(1R,2S)-2-fluorocyclopentan-1-ol

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1

InChI Key

BDIRIPRHYULGQH-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)F)O

Canonical SMILES

C1CC(C(C1)F)O

Origin of Product

United States

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